N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

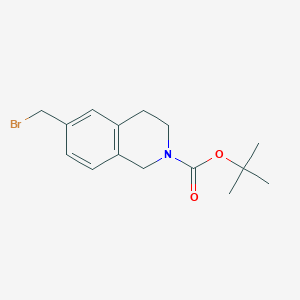

N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C15H20BrNO2. It is a derivative of tetrahydroisoquinoline, featuring a bromomethyl group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity .

Mécanisme D'action

Target of Action

The primary targets of N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline are the programmed cell death-1 (PD-1) and its primary ligand programmed cell death-ligand 1 (PD-L1) . These are immune checkpoint proteins that normally serve to limit autoimmunity and terminate an ongoing immune response .

Mode of Action

This compound acts as a small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint axis . It blocks the interaction of PD-1 with PD-L1 on tumor cells, enabling the host immune cells to detect and eliminate previously “hidden” cancers .

Biochemical Pathways

The compound affects the PD-1/PD-L1 immune checkpoint pathway . By inhibiting this pathway, it reinvigorates exhausted immune cells of both the innate and adaptive immune systems .

Result of Action

The result of the compound’s action is the reinvigoration of exhausted immune cells . This leads to the detection and elimination of previously “hidden” cancers .

Analyse Biochimique

Biochemical Properties

N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline is frequently used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings . The nature of these interactions involves the compound acting as a reagent in the formation of carbon-carbon bonds, a key process in the synthesis of complex organic molecules.

Cellular Effects

The cellular effects of this compound are not well-documented in the literature. Related 1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their inhibitory activity against the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway . This suggests that this compound may also interact with cellular processes in a similar manner.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Related compounds have been shown to inhibit the PD-1/PD-L1 protein-protein interaction (PPI) in a homogenous time-resolved fluorescence resonance energy transfer assay . This suggests that this compound may also exert its effects at the molecular level through similar interactions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds have been used in dipeptide synthesis, giving satisfactory yields in 15 minutes . This suggests that this compound may also exhibit similar temporal effects in laboratory settings.

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Given its use in cross-coupling reactions, it may interact with enzymes or cofactors involved in these processes .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Given its potential role in inhibiting the PD-1/PD-L1 pathway , it may be localized to areas of the cell where this pathway is active.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Protection of the amine group: The nitrogen atom of 1,2,3,4-tetrahydroisoquinoline is protected using a Boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Bromomethylation: The protected intermediate is then subjected to bromomethylation at the 6-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative.

Deprotection: The major product is 6-bromomethyl-1,2,3,4-tetrahydroisoquinoline.

Applications De Recherche Scientifique

Medicinal Chemistry

N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline serves as a precursor for synthesizing various bioactive compounds. Notably, it has been utilized in the development of melatonin receptor agonists. Research indicates that modifications at the C-1 position of tetrahydroisoquinolines can lead to compounds with high binding affinities for melatonin receptors (MT1 and MT2), which are critical for regulating sleep and circadian rhythms .

Case Study : A study demonstrated that derivatives of this compound exhibited nanomolar binding affinities for MT1 and MT2 receptors. The introduction of various substituents influenced selectivity and potency, highlighting the compound's versatility in drug design .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis. Its bromomethyl group allows for further functionalization through nucleophilic attack, facilitating the creation of complex molecular architectures.

Data Table: Reactivity of this compound

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Nucleophilic substitution | Base-catalyzed reaction | 85 | |

| Coupling reactions | Pd-catalyzed cross-coupling | 75 | |

| Cyclization reactions | Acid-catalyzed cyclization | 90 |

Biological Studies

The compound's derivatives have been investigated for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems. Some studies have explored their effects on serotonin and dopamine pathways.

Case Study : A derivative of this compound was shown to exhibit neuroprotective effects in vitro by enhancing dopamine release and reducing oxidative stress in neuronal cultures .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Boc-6-chloromethyl-1,2,3,4-tetrahydroisoquinoline

- N-Boc-6-iodomethyl-1,2,3,4-tetrahydroisoquinoline

- N-Boc-6-methyl-1,2,3,4-tetrahydroisoquinoline

Uniqueness

N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the bromomethyl group, which offers distinct reactivity compared to its chloro, iodo, and methyl counterparts. The bromine atom provides a good leaving group for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Activité Biologique

N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline (N-Boc-6-Br-THIQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C15H20BrNO2

- CAS Number : 622867-53-2

- Molecular Weight : 324.23 g/mol

N-Boc-6-Br-THIQ is a derivative of tetrahydroisoquinoline (THIQ), a class known for diverse biological activities, including neuroprotective and antimicrobial effects. The bromomethyl group and the Boc (tert-butoxycarbonyl) protecting group contribute to its reactivity and pharmacological profile.

1. Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties, particularly against neurodegenerative diseases. N-Boc-6-Br-THIQ has been studied for its ability to inhibit butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease.

Key Findings :

- Compounds derived from THIQ exhibited potent BChE inhibitory activity with IC50 values in the low micromolar range .

- N-Boc-6-Br-THIQ showed significant protective effects on SH-SY5Y neuronal cells against Aβ1-42-induced toxicity, enhancing cell viability significantly compared to untreated controls .

2. Antimicrobial Activity

The antibacterial potential of THIQ derivatives has been explored extensively. N-Boc-6-Br-THIQ and related compounds have demonstrated activity against various bacterial strains.

Research Insights :

- THIQ compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics like ciprofloxacin .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-Boc-6-Br-THIQ | Staphylococcus aureus | < 10 µg/ml |

| N-Boc-6-Br-THIQ | Escherichia coli | < 20 µg/ml |

The biological activity of N-Boc-6-Br-THIQ is attributed to its interaction with specific enzymes and receptors:

- BChE Inhibition : The compound binds to both the catalytic active site and peripheral anionic site of BChE, leading to decreased enzyme activity and potential therapeutic effects in Alzheimer's disease .

Structure–Activity Relationship (SAR)

The SAR studies of tetrahydroisoquinoline derivatives highlight the importance of structural modifications in enhancing biological activity. For instance:

- Substituent Effects : The position and nature of substituents on the THIQ scaffold significantly influence BChE inhibitory potency.

- Bromomethyl Group : The presence of the bromomethyl group at position 6 has been associated with improved selectivity and potency against BChE compared to other analogs lacking this modification .

Case Study 1: Neuroprotection Against Aβ Aggregation

A recent study evaluated the effectiveness of N-Boc-6-Br-THIQ in inhibiting Aβ aggregation in vitro. Results indicated that the compound significantly reduced Aβ aggregation compared to controls, demonstrating its potential as a therapeutic agent in Alzheimer's disease management .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various THIQ derivatives, including N-Boc-6-Br-THIQ. The study found that this compound exhibited notable antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its utility in treating infections caused by multidrug-resistant organisms .

Propriétés

IUPAC Name |

tert-butyl 6-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-7-6-12-8-11(9-16)4-5-13(12)10-17/h4-5,8H,6-7,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYPQVWVZKITBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622867-53-2 | |

| Record name | N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.